Product packaging for O-valeroylcarnitine(Cat. No.:)

O-valeroylcarnitine

Cat. No.: B1240441
M. Wt: 245.32 g/mol
InChI Key: VSNFQQXVMPSASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Valeroylcarnitine, also known as valerylcarnitine or pentanoylcarnitine, is a short-chain acylcarnitine ester of the quaternary ammonium compound L-carnitine and valeric acid . As a member of the abundant short-chain acylcarnitine group, it plays an essential role in cellular energy metabolism. Its primary mechanism of action is functioning within the carnitine shuttle system, which is crucial for transporting acyl-groups (organic acids and fatty acids) from the cytoplasm into the mitochondrial matrix so they can be broken down to produce energy via beta-oxidation . This process is vital for mitochondrial function and metabolic flexibility . In research settings, this compound is a significant biomarker for investigating metabolic diseases and dysfunctions. Specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the precise quantification of acylcarnitine species like this compound in complex biological samples such as plasma and tissue, enabling the study of metabolic profiles . Clinical studies have identified that this metabolite is elevated in the blood plasma of individuals with type 2 diabetes mellitus, obesity, systolic and diastolic heart failure, and acute cerebral infarction, making it a compound of interest for understanding the pathophysiology of these complex conditions . Furthermore, research indicates that alterations in plasma acylcarnitine profiles, including short-chain species, are strongly associated with obesity, insulin resistance, and the metabolic syndrome . This product is intended for research applications only, including but not limited to: use as a reference standard in LC-MS/MS method development and validation for clinical diagnostics , metabolomics studies aimed at discovering new biomarkers, and investigations into mitochondrial fatty acid oxidation disorders and inborn errors of metabolism .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO4 B1240441 O-valeroylcarnitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3-pentanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

VSNFQQXVMPSASB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Biosynthesis, Interconversion, and Enzymatic Dynamics of O Valeroylcarnitine

Enzymatic Pathways Governing O-valeroylcarnitine Biosynthesis

The synthesis of this compound is a carefully orchestrated process, primarily managed by a key enzyme and specific precursor molecules.

Role of Carnitine Acetyltransferase (CrAT, EC 2.3.1.7) in Valeroyl Group Transfer

The principal enzyme responsible for the biosynthesis of this compound and other short-chain acylcarnitines is Carnitine Acetyltransferase (CrAT). This versatile enzyme, belonging to the transferase family, catalyzes the reversible transfer of short-chain acyl groups from coenzyme A (CoA) to L-carnitine. proteopedia.orgwikipedia.org In the case of this compound formation, CrAT facilitates the transfer of a valeroyl group from its CoA derivative, valeroyl-CoA, to the hydroxyl group of carnitine. This reaction is crucial for buffering the acyl-CoA/CoA ratio within the mitochondria and for transporting acyl groups across mitochondrial membranes. mdpi.comscbt.com The catalytic mechanism involves a highly conserved histidine residue (His343) within the active site of CrAT, which acts as a general base to facilitate the acyl group transfer. wikipedia.org

Precursor Molecules and Substrate Specificity in this compound Formation

The primary precursor molecules for the synthesis of this compound are L-carnitine and valeroyl-CoA. L-carnitine is a quaternary ammonium (B1175870) compound that is either obtained from the diet or synthesized endogenously from the amino acids lysine (B10760008) and methionine. libretexts.org Valeroyl-CoA is the activated form of valeric acid (pentanoic acid), a five-carbon straight-chain fatty acid. ebi.ac.uk

Carnitine acetyltransferase exhibits broad substrate specificity, acting on a range of short-chain acyl-CoAs. proteopedia.orgnih.gov While it is most active with acetyl-CoA, it also efficiently processes other short-chain acyl-CoAs, including propionyl-CoA and valeroyl-CoA. Studies with pigeon breast muscle carnitine acetyltransferase have shown that the enzyme can transfer acyl groups containing up to 10 carbon atoms. nih.gov The efficiency of the reaction is influenced by the length of the acyl chain.

Table 1: Substrate Specificity of Carnitine Acetyltransferase (CrAT)

Substrate (Acyl-CoA) Relative Activity
Acetyl-CoA High
Propionyl-CoA Moderate
Butyryl-CoA Moderate
Valeroyl-CoA Moderate
Hexanoyl-CoA Low
Octanoyl-CoA Low

Note: This table provides a generalized representation of CrAT activity based on available literature. Specific activities can vary depending on the enzyme source and experimental conditions.

Metabolic Fate and Catabolism of this compound

Once formed, this compound can undergo further metabolic processing, primarily through the liberation of its valeric acid component for energy production or through interconversion with other acylcarnitine species.

Pathways of Valeric Acid Integration into Mitochondrial Beta-Oxidation

The primary catabolic fate of the valeroyl group from this compound is its entry into the mitochondrial fatty acid β-oxidation pathway. wikipedia.orgnih.gov After the valeroyl group is transferred back to CoA to form valeroyl-CoA, it undergoes a series of four enzymatic reactions:

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group.

Thiolysis: Thiolase cleaves the molecule, yielding acetyl-CoA and propionyl-CoA. libretexts.org

The resulting acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production. wikipedia.orgwikipedia.org The propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate, through a separate three-step pathway.

Regulatory Mechanisms of this compound Enzymatic Activities

The activity of carnitine acetyltransferase, and thus the biosynthesis of this compound, is subject to regulation at multiple levels. A key regulatory mechanism is the inhibition by malonyl-CoA, an intermediate in fatty acid synthesis. proteopedia.orgnih.gov This inhibition serves as a crucial control point, preventing fatty acid oxidation when fatty acid synthesis is active. Additionally, the expression of the CRAT gene can be regulated at the transcriptional level by various factors, allowing for longer-term adaptation to different metabolic states. nih.gov The availability of the substrates, L-carnitine and valeroyl-CoA, also plays a significant role in modulating the rate of this compound synthesis.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
L-carnitine
Valeroyl-CoA
Coenzyme A (CoA)
Acetyl-CoA
Carnitine Acetyltransferase (CrAT)
Valeric acid
Propionyl-CoA
Malonyl-CoA
Butyryl-CoA
Hexanoyl-CoA
Octanoyl-CoA
Succinyl-CoA
Acetyl-CoA
Propionyl-CoA
Lysine
Methionine
Acyl-CoA dehydrogenase
Enoyl-CoA hydratase
3-hydroxyacyl-CoA dehydrogenase
Thiolase
Palmitoyl-CoA
Lauroyl-CoA
Myristoyl-CoA
Palmitoyl-dl-carnitine
Ammonium palmitate
γ-butyrobetaine
Trimethyllysine
Octanoylcarnitine (B1202733)
Lauroylcarnitine
Myristoylcarnitine
Palmitoylcarnitine
ATP
ADP
AMP
Hypoxanthine
Xanthine
Glucose
Pyruvate
Isocitrate
Mevalonate
Acetoacetyl-CoA
HMG-CoA
Isopentenyl diphosphate
Dimethylallyl diphosphate
Glutamine
CTP
Phosphoribosyl pyrophosphate
Inosine monophosphate
Linoleic acid
α-linolenic acid
Glutathione disulfide
Cysteine
3-mercaptopyruvate
Sulfite

Allosteric and Post-Translational Control of Carnitine Acyltransferases

The activity of carnitine acyltransferases, the family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine, is subject to immediate and fine-tuned regulation through allosteric mechanisms and post-translational modifications. nih.gov These enzymes, including carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CrOT), are responsible for the interconversion of valeryl-CoA and carnitine to this compound and CoA.

Post-Translational Modification: Post-translational modifications (PTMs) provide another layer of rapid and reversible control over the enzymes and transporters involved in this compound metabolism.

Acetylation of the Carnitine/Acylcarnitine Transporter (CACT): The transport of this compound across the inner mitochondrial membrane is mediated by the carnitine/acylcarnitine transporter (CACT), also known as SLC25A20. nih.gov This transporter facilitates the antiport of acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.gov Research has shown that CACT is subject to regulation by acetylation. In rat liver mitochondria, CACT has been found to be partially acetylated, which correlates with a decrease in its transport activity. nih.gov This acetylation can be reversed by the mitochondrial deacetylase Sirtuin 3 (SIRT3) in an NAD+-dependent manner. nih.gov Deacetylation of CACT by SIRT3 was shown to increase the maximal velocity (Vmax) of transport without affecting the half-saturation constant (Km), suggesting that this modification directly modulates the transporter's efficiency. nih.gov This mechanism links the cell's energy status (via NAD+ levels) to the rate of fatty acid transport into the mitochondria.

Histone Acetylation: Carnitine O-acetyltransferase (CRAT) plays a role in modulating the intracellular acetyl-CoA pool, which connects mitochondrial metabolism to epigenetic regulation, particularly histone acetylation. mdpi.com By converting acetyl-CoA to acetylcarnitine, CRAT can influence the availability of acetyl groups for the acetylation of histones, a key modification that generally leads to gene transcription. mdpi.com This suggests a feedback loop where the enzymes of acylcarnitine metabolism can influence their own expression and the expression of other metabolic genes.

| Post-Translational Modification (Deacetylation) | Carnitine/Acylcarnitine Transporter (CACT) | Sirtuin 3 (SIRT3) | Reverses acetylation, increasing transport activity and promoting the mitochondrial import of this compound. nih.gov |

Transcriptional and Translational Regulation of Enzymes Involved in this compound Metabolism

Long-term adaptation of this compound metabolism to different physiological states is achieved through the regulation of gene expression, controlling the synthesis of carnitine acyltransferases and related metabolic enzymes. This regulation occurs at both the transcriptional and translational levels.

Transcriptional Regulation: The expression of genes encoding the enzymes for fatty acid metabolism is controlled by a network of transcription factors that respond to metabolic signals. frontiersin.org

Peroxisome Proliferator-Activated Receptors (PPARs): These are key nuclear receptors that function as master regulators of lipid metabolism. frontiersin.org PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. frontiersin.org The genes encoding for carnitine acyltransferases are among the targets of PPARs. The activity of PPARs is controlled by the binding of ligands, which include fatty acids and their derivatives. An increase in the intracellular concentration of fatty acids leads to the activation of PPARs, which in turn upregulates the transcription of genes for enzymes involved in fatty acid oxidation, including the carnitine acyltransferases that produce this compound.

Metabolite-Sensing Transcription Factors: The regulation of transcription factors by metabolites establishes a direct link between metabolism and gene expression. nih.gov Cellular metabolites can act as environmental signals that are sensed by various proteins, including transcription factors, to adjust cellular programs. nih.gov This ensures that the expression of metabolic enzymes is appropriately matched to substrate availability and cellular needs.

Translational Regulation: The amount of an enzyme produced is not solely dependent on the amount of its mRNA transcript; regulation at the level of translation provides an additional layer of control.

mRNA Stability and Structure: The stability of mRNA molecules and the structural features of their 5' untranslated regions (UTRs) can significantly influence the rate of translation. nih.gov Highly structured 5' leaders can impede the scanning of the ribosome and require the activity of specific initiation factors, like eIF-4E, to initiate translation. nih.gov

Feedback Regulation by Metabolites: The synthesis of some metabolic enzymes is subject to negative feedback regulation by their downstream products. nih.gov For example, in certain pathways, high levels of a specific metabolite can lead to a decrease in the translation of the mRNA encoding its synthesizing enzyme. nih.gov This can occur through mechanisms like ribosome stalling or by affecting the activity of translation initiation factors. nih.gov While specific examples for this compound are not detailed, this represents a common regulatory motif in metabolism that likely applies to the enzymes involved in its synthesis.

Table 2: Transcriptional and Translational Regulators

Regulatory Level Key Regulators Function Impact on this compound Metabolism
Transcriptional Peroxisome Proliferator-Activated Receptors (PPARs) Nuclear receptors/transcription factors activated by fatty acids. frontiersin.org Upregulate the expression of genes for carnitine acyltransferases and other fatty acid oxidation enzymes. frontiersin.org
Retinoid X Receptor (RXR) Heterodimerization partner for PPARs. frontiersin.org Essential for PPAR-mediated gene transcription. frontiersin.org
Translational Eukaryotic Initiation Factor 4E (eIF-4E) Cap-binding protein that mediates translation initiation. nih.gov Can regulate the synthesis of enzymes from mRNAs with structured 5' UTRs. nih.gov

Fundamental Metabolic Roles and Physiological Contexts of O Valeroylcarnitine

O-valeroylcarnitine as an Intermediate in Fatty Acid Metabolism and Mitochondrial Acyl Group Flux

This compound is a fascinating molecule that plays a key role in cellular energy metabolism. It belongs to the family of acylcarnitines, which are essential for the transport of fatty acids into the mitochondria for subsequent breakdown and energy production. The fundamental process of fatty acid oxidation is a cornerstone of cellular bioenergetics, providing a significant source of ATP, the cell's primary energy currency.

The metabolism of fatty acids begins with their activation in the cytoplasm, where they are converted to acyl-CoA esters. However, the inner mitochondrial membrane is impermeable to these long-chain acyl-CoA molecules. This is where the carnitine shuttle system comes into play. L-carnitine and its derivatives, such as this compound, act as carriers, facilitating the transport of acyl groups across the mitochondrial barrier. nih.govaocs.org

Once inside the mitochondrial matrix, the acyl groups are released from carnitine and reconverted to acyl-CoA. These molecules then enter the β-oxidation spiral, a series of four enzymatic reactions that systematically shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH2 in each cycle. reactome.org

The acetyl-CoA generated from β-oxidation enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, where it is further oxidized to produce more NADH, FADH2, and ATP. mhmedical.com The NADH and FADH2 molecules, rich in high-energy electrons, then donate these electrons to the electron transport chain (ETC). researchgate.net The ETC, a series of protein complexes embedded in the inner mitochondrial membrane, utilizes the energy from these electrons to pump protons across the membrane, creating an electrochemical gradient. This gradient drives the synthesis of large amounts of ATP through a process called oxidative phosphorylation. mdpi.comamegroups.org

Energy homeostasis is the precise balance between energy intake and energy expenditure, a critical process for maintaining a stable internal environment. pressbooks.pubfrontiersin.org this compound and the broader process of fatty acid oxidation are integral to this balance, providing a significant source of energy, particularly during periods of fasting or increased energy demand. uwnorc.orgnih.gov

The body can utilize various fuel sources, including carbohydrates, fats, and proteins. The selection of a particular fuel is dependent on the physiological state of the organism. nih.gov During periods of rest or low-intensity exercise, fatty acids are a primary fuel source. However, as exercise intensity increases, the body shifts towards a greater reliance on carbohydrates. mdpi.com

The regulation of fuel utilization is a complex process involving hormonal signals and metabolic feedback mechanisms. The availability of this compound and other acylcarnitines can influence this process by modulating the rate of fatty acid oxidation. An increased concentration of these molecules can signal an abundance of fatty acids, promoting their use as a fuel source and preserving glucose stores.

Advanced Analytical Methodologies for O Valeroylcarnitine Quantification and Profiling in Research

Mass Spectrometry-Based Approaches for Detection and Quantification.acs.org

Mass spectrometry (MS) has become the primary technology for the analysis of acylcarnitines, including O-valeroylcarnitine, due to its high sensitivity, specificity, and ability to measure a broad spectrum of acylcarnitine species. metwarebio.com This technique identifies and quantifies acylcarnitines based on their molecular weight and fragmentation patterns. metwarebio.com The introduction of MS has significantly advanced the understanding of the carnitine system, enabling the specific and sensitive measurement of various carnitine esters. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Acylcarnitine Profiling.creative-proteomics.comresearchgate.netcambridge.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for acylcarnitine profiling, offering excellent separation and sensitive, selective detection. creative-proteomics.com This method separates acylcarnitines from complex biological samples, such as blood or urine, before they are ionized and fragmented for mass spectrometric analysis. creative-proteomics.com LC-MS/MS is the most common technique for metabolomics profiling, as it allows for the separation of isomeric acylcarnitine species and enhances the sensitivity and selectivity of their detection. nih.gov While direct-infusion tandem mass spectrometry (DI-MS/MS) is a valid approach for identifying certain metabolic disorders, it provides limited information about the analytes. nih.gov LC-MS/MS, in contrast, can distinguish between isobaric species, providing more detailed information. lcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers rapid and robust detection of a wide range of acylcarnitines. plos.org UHPLC systems, when combined with quadrupole time-of-flight (QTOF) mass spectrometry, provide high-resolution and accurate mass data, which is crucial for identifying and quantifying metabolites in complex biological samples. mdpi.comresearchgate.net This combination allows for the separation and identification of numerous acylcarnitines, including this compound, in a single analytical run. semanticscholar.org The use of sub-micron particle sizes in UHPLC columns enables good separation of metabolites, and the stability of the QTOF system ensures reliable and reproducible metabolomic profiling data. mdpi.com

A key advantage of LC-MS/MS is the ability to use multiple reaction monitoring (MRM), a highly sensitive and specific mode for targeted quantification of acylcarnitines. metwarebio.com This technique monitors specific precursor-to-product ion transitions, enabling the detection of low-abundance acylcarnitines in complex biological matrices. metwarebio.com For instance, a common fragment ion for acylcarnitines is at m/z 85. nih.gov

The table below summarizes the key features of these techniques.

FeatureLC-MS/MSUHPLC-QTOF-MS
Separation Excellent separation of acylcarnitines. creative-proteomics.comHigh-resolution separation. mdpi.com
Sensitivity High sensitivity, especially with MRM. metwarebio.comHigh sensitivity and accurate mass measurements. mdpi.com
Specificity High specificity for targeted analysis. metwarebio.comHigh specificity due to accurate mass. mdpi.com
Throughput Can be adapted for high-throughput screening. sciex.comSuitable for large-scale metabolomics. semanticscholar.org
Isomer Separation Capable of separating isomeric species. nih.govCan distinguish between isomers. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Valeryl Conjugates and Metabolites.acs.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for the analysis of acylcarnitine derivatives, particularly for volatile or less polar compounds. metwarebio.com It is well-suited for identifying and quantifying small molecular metabolites, including small acids and fatty acids. nih.gov For the analysis of valeric acid (pentanoic acid), the five-carbon fatty acid component of this compound, GC-MS is a commonly used technique. mtoz-biolabs.com

However, GC-MS analysis of compounds like acylcarnitines often requires a derivatization step to make them volatile enough for the gas chromatography process. nih.gov This can be a time-consuming process and may introduce variability. oup.com Common derivatization methods include trimethylsilylation or ethylation. oup.com Despite these challenges, GC-MS offers high separation resolution. rsc.org

Methodological Considerations for Sensitivity, Selectivity, and Throughput in 'Omics' Studies.researchgate.netnih.govacs.org

In large-scale 'omics' studies, such as metabolomics, several methodological factors are crucial for obtaining reliable and meaningful data.

Sensitivity and Selectivity: The ability to detect low-abundance metabolites (sensitivity) and to distinguish them from other similar molecules (selectivity) is paramount. nih.gov LC-MS/MS, particularly with techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high sensitivity and selectivity, allowing for the identification of hundreds of acylcarnitines in various biological samples. nih.gov The use of hydrophilic interaction liquid chromatography (HILIC) can also improve the separation of polar and charged metabolites, enhancing sensitivity and reducing matrix effects. mdpi.com

High-Throughput: For large cohort studies, high-throughput methods are essential. semanticscholar.org Flow injection analysis-MS/MS (FIA-MS/MS) is a widely used high-throughput method, though it cannot distinguish between isobaric species. lcms.cz Newer UPLC-MS/MS methods have been developed to be high-throughput without the need for derivatization, enabling the analysis of many samples in a short time. lcms.czsciex.com

Data Quality and Reproducibility: Ensuring the quality and reproducibility of data is critical. cambridge.org This involves careful experimental design, standardized sample collection and preparation, and robust analytical methods. nih.gov Retention time alignment and the use of internal standards are important for comparing data across multiple samples and correcting for instrumental drift. nih.gov

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications in Lipidomics.nih.gov

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their size-to-charge ratio. metwarebio.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing complex mixtures of metabolites, including acylcarnitines. metwarebio.com CE-MS offers high separation efficiency, speed, and requires only a small sample volume. metwarebio.com

While the use of CE-MS in lipid analysis is not as widespread as LC-MS or GC-MS, it has been successfully applied to the analysis of acylcarnitines. rsc.org However, a single CE-MS method may not be able to analyze the full range of acylcarnitines, from very polar to very apolar, in one experiment due to their diverse properties. rsc.org For more apolar acylcarnitines, a non-aqueous CE (NACE) approach may be necessary. rsc.org

Strategies for Sample Preparation and Derivatization in Diverse Biological Matrices.researchgate.netacs.org

Sample preparation is a critical step in the analytical workflow for this compound and other acylcarnitines, as it can significantly impact the accuracy and reproducibility of the results. chromatographyonline.com The choice of method depends on the biological matrix (e.g., plasma, urine, tissue) and the analytical technique being used.

A common and straightforward method for extracting acylcarnitines from biological samples like plasma or tissue is protein precipitation with a solvent such as methanol. lcms.cznih.gov For dried blood spots (DBS), a common sample type for newborn screening, extraction is often performed with a methanol-based solution containing internal standards.

Derivatization is often employed to improve the analytical properties of acylcarnitines, especially for GC-MS analysis. nih.gov A frequent derivatization strategy for acylcarnitines is the formation of butyl esters, which can enhance sensitivity in MS/MS analysis and help to discriminate between isobaric species. nih.gov Another derivatization agent, 3-nitrophenylhydrazine (B1228671) (3NPH), has been shown to increase the signal intensity of acylcarnitines in LC-MS analysis. plos.org However, derivatization adds an extra step to the workflow, which can be time-consuming. oup.com Consequently, many modern LC-MS/MS methods are designed to analyze underivatized acylcarnitines, simplifying and speeding up the sample preparation process. restek.com

The following table outlines common sample preparation strategies.

Sample Preparation StepMethodPurposeReference(s)
Extraction Protein Precipitation (e.g., with methanol)To remove proteins and extract metabolites from plasma, serum, or tissue. lcms.cznih.gov
Solvent Extraction from Dried Blood SpotsTo extract acylcarnitines from a dried matrix.
Derivatization Butylation (e.g., with n-butanol and acetyl chloride)To form butyl esters, enhancing MS sensitivity and separating isobars. nih.gov
3-Nitrophenylhydrazine (3NPH)To increase signal intensity in LC-MS. plos.org
No DerivatizationTo simplify and speed up sample preparation for LC-MS/MS analysis. restek.com

Mechanistic Investigations and Experimental Models in O Valeroylcarnitine Research

In Vitro Cellular and Subcellular Models for O-valeroylcarnitine Metabolism Studies

In the study of this compound metabolism, researchers utilize a variety of in vitro models to understand its biochemical journey at the cellular and subcellular levels. These models provide controlled environments to dissect enzymatic processes and transport mechanisms without the complexities of a whole organism.

Cell Line-Based Systems for Studying Enzymatic Activity and Metabolic Flux

Cell line-based systems are fundamental tools for investigating the enzymatic reactions and metabolic pathways involving this compound. nih.gov These systems, which can include both human and animal-derived cells, allow for the detailed examination of how cells process this acylcarnitine. uv.es For instance, cell cultures can be used to study the activity of enzymes responsible for the synthesis and breakdown of this compound.

Metabolic flux analysis, often employing stable isotope tracers, is a powerful technique used in these cell systems. d-nb.infouclouvain.be This method allows researchers to trace the path of carbon atoms from a labeled substrate through various metabolic pathways, providing a quantitative understanding of the flow of metabolites, including the formation and utilization of acylcarnitines like this compound. d-nb.info Such studies can reveal how different cellular conditions or genetic modifications affect the metabolism of this compound. The use of three-dimensional cell culture models, such as spheroids, is also becoming more common as they can better mimic the physiological environment of tissues. nih.govfrontiersin.org

These in vitro systems are crucial for understanding the fundamental biology of this compound and for identifying potential enzymatic targets for further investigation. nih.govuv.es

Isolated Mitochondria and Organelle-Specific Investigations of Acylcarnitine Transport

Mitochondria are central to the metabolism of fatty acids and acylcarnitines. nih.gov Isolated mitochondria provide a pure system to specifically investigate the transport of acylcarnitines, including this compound, across the mitochondrial membranes. nih.govnih.gov This process is mediated by specific transport proteins, such as the carnitine-acylcarnitine translocase (CACT). ugr.esresearchgate.net

Studies using isolated mitochondria allow researchers to measure the kinetics and specificity of these transporters for various acylcarnitines. nih.gov By incubating isolated mitochondria with this compound, it is possible to directly assess its rate of transport into the mitochondrial matrix, where it would undergo further metabolism. ugr.es These experiments have been instrumental in elucidating the mechanisms by which different acylcarnitines are shuttled into the mitochondria for beta-oxidation. nih.govresearchgate.net

Furthermore, investigations into the interplay between mitochondria and other organelles, like peroxisomes, have revealed a complex network of metabolic exchange, where acylcarnitines can be transferred between these compartments for complete oxidation. ugr.es

In Vivo Animal Models for Studying this compound Dynamics and Metabolic Responses

To understand the physiological relevance of this compound in a whole-organism context, researchers turn to in vivo animal models. atlantic-bone-screen.commedsci.org These models allow for the study of how diet, physiological state, and environmental factors influence the levels and metabolic fate of this compound. nih.gov

Rodent Models (e.g., Wistar Rats) in Dietary and Bioenergetic Research

Rodent models, particularly Wistar rats, are frequently used in metabolic research. d-nb.infomdpi.com These models are valuable for studying the impact of different diets on the plasma and tissue concentrations of various metabolites, including this compound. mdpi.comnih.gov For example, studies have investigated how high-fat or high-carbohydrate diets alter the acylcarnitine profile, providing insights into metabolic flexibility and dysfunction. nih.gov

In a study examining the effects of high-carbohydrate and high-fat diets on male Wistar rats, the concentrations of several acylcarnitines, including valeroylcarnitine, were measured in the liver. nih.gov The results showed that the levels of short-chain acylcarnitines, such as valeroylcarnitine, were similar between the two dietary groups. nih.gov This suggests that under those specific dietary conditions, the hepatic metabolism of valeryl-CoA to this compound was not significantly different.

Table 1: Hepatic Acylcarnitine Concentrations in Wistar Rats on Different Diets. nih.gov
AcylcarnitineHigh-Carbohydrate Diet (nmol/g)High-Fat Diet (nmol/g)
AcetylcarnitineData not specifiedData not specified
Propionylcarnitine (B99956)Data not specifiedData not specified
This compoundSimilar concentrationsSimilar concentrations
Octanoylcarnitine (B1202733)Data not specifiedData not specified
LauroylcarnitineData not specifiedData not specified
MyristoylcarnitineData not specifiedData not specified
PalmitoylcarnitineData not specifiedData not specified

These animal models are crucial for understanding how systemic metabolism influences the dynamics of this compound and other acylcarnitines in response to dietary interventions. nih.govnih.govresearchgate.netisciii.es

Aquatic Organism Models for Environmental and Developmental Metabolic Investigations (e.g., Oyster Larvae)

Aquatic organisms, such as oyster larvae, serve as valuable models for investigating the impact of environmental stressors on metabolic processes, including those involving acylcarnitines. nih.gov These organisms are sensitive to changes in their environment, and their metabolic profiles can provide early indications of stress or developmental alterations. mdpi.comvliz.befrontiersin.org

A metabolomic and transcriptomic study on oyster larvae (Crassostrea gigas) during shell formation identified numerous chemical compounds, including glutarylcarnitine (B602354) (C5), which is structurally related to this compound. researchgate.net This study highlighted the importance of amino acid and fatty acid metabolism for energy production during this critical developmental stage. researchgate.net Although this compound was not explicitly mentioned as being identified, the presence of other acylcarnitines suggests that carnitine-dependent metabolism is active and important.

Another study on the carnivorous gastropod Rapana venosa found that induction by its prey, juvenile oysters, led to significant changes in the symbiotic microbiota and metabolic profiles, which in turn regulated the neuroendocrine and digestive systems to promote metamorphosis. nih.gov This demonstrates the intricate link between diet, metabolism, and development in aquatic invertebrates.

Table 2: Key Metabolic Findings in Aquatic Organism Research.
OrganismExperimental ConditionKey Findings Related to Acylcarnitine MetabolismReference
Oyster Larvae (Crassostrea gigas)Initial shell formationIdentified glutarylcarnitine (C5), indicating active amino acid and fatty acid metabolism for energy. researchgate.net researchgate.net
Carnivorous Gastropod (Rapana venosa)Induction by juvenile oyster preySignificant alterations in metabolic profiles, regulating metamorphosis. nih.gov nih.gov

Integrated 'Omics' Approaches in this compound Research

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex biological systems. nih.govnih.govfrontiersin.orgmdpi.com Integrating these different layers of biological information provides a more holistic understanding of the roles of metabolites like this compound. researchgate.net

In the context of this compound research, a multi-omics approach can connect the genetic basis for enzymatic activity with the resulting metabolic phenotype. nih.gov For example, transcriptomics can reveal the expression levels of genes encoding carnitine acyltransferases and other metabolic enzymes, while proteomics can quantify the abundance of these proteins. nih.gov Metabolomics, in turn, directly measures the concentration of this compound and other related metabolites.

By combining these datasets, researchers can build comprehensive models of metabolic networks and identify key regulatory points. frontiersin.orgbiorxiv.org For instance, an integrated 'omics' study could reveal how a particular genetic variant affects the expression of a carnitine acyltransferase, leading to altered levels of this compound and downstream metabolic consequences. This approach is particularly powerful for understanding the complex interplay of factors that govern acylcarnitine homeostasis in both health and disease. nih.govnih.gov

Metabolomics and Lipidomics for Comprehensive Metabolic Phenotyping and Pathway Elucidation

Metabolomics and lipidomics are powerful "omics" technologies that provide a comprehensive snapshot of the small molecules present within a biological system, offering insights into its metabolic state or phenotype. mdpi.comnih.govnih.gov In the context of this compound research, these approaches have been instrumental in defining its role as a biomarker and elucidating its position within metabolic pathways.

Metabolomics, the large-scale study of metabolites, has been particularly crucial for metabolic phenotyping—characterizing the metabolic state associated with various physiological or pathological conditions. nih.gov Through the quantitative and qualitative assessment of metabolites, studies have identified this compound as an acylcarnitine whose levels are altered in numerous diseases. mdpi.comhmdb.ca Acylcarnitines are essential for transporting acyl-groups from the cytoplasm into the mitochondria for beta-oxidation, a key energy-producing process. hmdb.ca Therefore, fluctuations in this compound levels can signify perturbations in fatty acid and amino acid metabolism.

Untargeted and targeted metabolomics studies have demonstrated that elevated plasma or blood concentrations of this compound are associated with several health conditions. hmdb.ca This consistent association allows researchers to build a metabolic profile or "phenotype" characteristic of these diseases. For instance, its elevation is a noted feature in the metabolic signature of type 2 diabetes mellitus and both systolic and diastolic heart failure. hmdb.ca A Mendelian randomization study further explored the causal relationship between metabolites and coronary artery disease (CAD), noting an association for valerylcarnitine. researchgate.net

Lipidomics, a sub-discipline of metabolomics, focuses specifically on the global characterization of lipids. metabolomicscentre.ca Given that this compound is an ester of carnitine and valeric acid (a short-chain fatty acid), its metabolism is intrinsically linked to lipid metabolism. hmdb.ca Lipidomics techniques, primarily using high-resolution mass spectrometry, enable the detailed analysis of hundreds of lipid species, including phospholipids, triglycerides, and sphingolipids. metabolomicscentre.campi-cbg.de By providing a detailed map of the lipid landscape, lipidomics helps to contextualize the changes observed in this compound levels. For example, in conditions like non-alcoholic steatohepatitis (NASH), where lipid accumulation is a key feature, lipidomics analysis has revealed massive increases in specific triglycerides and phospholipids, providing a broader picture of the lipid dysregulation that accompanies changes in acylcarnitine profiles. mpi-cbg.demdpi.com This dual approach of metabolomics and lipidomics is vital for a systems-level understanding of how this compound is involved in lipid-mediated signaling pathways and disease progression. metabolomicscentre.ca

Table 1: Conditions Associated with Altered this compound Levels Identified via Metabolomics This interactive table summarizes research findings on the association between this compound and various health conditions. Click on the headers to sort the data.

ConditionObserved Change in this compoundBiofluid/TissueReference
Type 2 Diabetes MellitusElevatedBlood / Plasma hmdb.ca
ObesityElevatedBlood / Plasma hmdb.ca
Systolic Heart FailureElevatedBlood / Plasma hmdb.ca
Diastolic Heart FailureElevatedBlood / Plasma hmdb.ca
Acute Cerebral InfarctionElevatedBlood / Plasma hmdb.ca
Exudative Age-Related Macular DegenerationElevatedBlood / Plasma hmdb.ca
Breast CancerElevatedNot Specified hmdb.ca
Renal Cell CarcinomaElevatedNot Specified hmdb.ca
Pregnancy (with fetal CHD)DecreasedSerum hmdb.ca

O Valeroylcarnitine in Contexts of Altered Metabolic States: Mechanistic Insights

Altered O-valeroylcarnitine Levels in Inherited and Acquired Disorders of Fatty Acid Oxidation

Inherited disorders of fatty acid oxidation (FAODs) are a group of autosomal recessive metabolic conditions that disrupt the body's ability to break down fats for energy. touchendocrinology.com These disorders can lead to a wide range of clinical presentations, from acute metabolic crises in newborns to chronic, progressive organ damage. nih.govarupconsult.com A key diagnostic and monitoring tool for these disorders is the analysis of acylcarnitine profiles in plasma, which can reveal the accumulation of specific acylcarnitine species, including this compound.

The accumulation of this compound and other acylcarnitines is a direct consequence of a block in the mitochondrial beta-oxidation pathway. When a specific enzyme in this pathway is deficient, the corresponding acyl-CoA substrate builds up and is then transesterified to carnitine, forming an acylcarnitine that can be exported from the mitochondria and detected in the blood. touchendocrinology.com

Several FAODs can lead to altered levels of this compound, although it is not always the primary or most prominent marker. For instance, in Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) , the most common FAOD, there is a primary accumulation of octanoylcarnitine (B1202733) (C8), but elevations of other medium-chain acylcarnitines, including this compound (C5), can also be observed. medicover-genetics.com

In Glutaric Aciduria Type II (GA2) , also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), defects in electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO) lead to the accumulation of a wide range of acyl-CoAs, resulting in a broad elevation of various acylcarnitines, which may include this compound. newbornscreening.ph

The following table summarizes key inherited FAODs and their general impact on acylcarnitine profiles.

Inherited DisorderDeficient Enzyme/ProteinPrimary Accumulated AcylcarnitinesPotential for Altered this compound
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) Medium-chain acyl-CoA dehydrogenaseC8 (Octanoylcarnitine)May be secondarily elevated
Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) Very long-chain acyl-CoA dehydrogenaseC14:1, C14, C12Less commonly associated
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) Long-chain 3-hydroxyacyl-CoA dehydrogenaseC16-OH, C18:1-OHLess commonly associated
Carnitine Palmitoyltransferase I (CPT1) Deficiency Carnitine palmitoyltransferase IFree carnitine is elevated, acylcarnitines are lowNot a primary marker
Carnitine Palmitoyltransferase II (CPT2) Deficiency Carnitine palmitoyltransferase IIC16, C18:1Not a primary marker
Glutaric Aciduria Type II (GA2) / Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) Electron Transfer Flavoprotein (ETF) or ETF:QOBroad range including C4, C5, C8, C10, C12Can be significantly elevated

Acquired disorders can also impact fatty acid oxidation and lead to altered this compound levels. For example, certain medications or toxins that interfere with mitochondrial function can mimic the biochemical phenotype of inherited FAODs.

Role of this compound in Hepatic Lipid Metabolism Disturbances and Energetic Adaptation

The liver is a central organ in lipid metabolism, responsible for fatty acid synthesis, oxidation, and the production of lipoproteins. nih.gov In states of metabolic stress or disease, such as non-alcoholic fatty liver disease (NAFLD), these processes can become dysregulated, leading to the accumulation of fat in the liver (hepatic steatosis). nih.govfrontiersin.org

The role of this compound in this context is linked to its function as a transport molecule for fatty acids. Under normal conditions, carnitine and its acyl esters are crucial for shuttling long-chain fatty acids into the mitochondria for beta-oxidation. However, when fatty acid influx into the liver exceeds its oxidative capacity, or when beta-oxidation is impaired, acyl-CoAs can accumulate. This excess is buffered by their conversion to acylcarnitines, including this compound, which can then be exported from the liver into the circulation.

Elevated levels of this compound and other acylcarnitines in the context of hepatic lipid disturbances can be viewed as an indicator of mitochondrial overload and inefficient fatty acid oxidation. frontiersin.org This situation arises from an imbalance between fatty acid delivery to the liver (from dietary sources and adipose tissue lipolysis) and the liver's ability to either oxidize these fats for energy or export them as triglycerides in very-low-density lipoproteins (VLDL). nih.gov

Metabolic StateKey FeaturesRole of this compound
Normal Hepatic Metabolism Balanced fatty acid uptake, oxidation, and export.Normal, low levels reflecting efficient fatty acid transport and oxidation.
Hepatic Steatosis (NAFLD) Increased fatty acid uptake and synthesis, leading to lipid accumulation. nih.govElevated levels indicate mitochondrial overload and incomplete fatty acid oxidation. frontiersin.org
Energetic Adaptation (e.g., Fasting) Increased reliance on fatty acid oxidation for energy.Levels may fluctuate as the liver adapts to increased fatty acid flux.

This compound Associations with Systemic Metabolic Dysregulation from a Biochemical and Mechanistic Perspective

Beyond its role in specific inherited disorders and hepatic metabolism, this compound levels have been associated with broader systemic metabolic dysregulation, including conditions like type 2 diabetes mellitus, obesity, and cardiovascular disease.

Type 2 Diabetes Mellitus (T2DM): T2DM is characterized by insulin (B600854) resistance and hyperglycemia. nih.govdiabetes.org.uk In this state, peripheral tissues like muscle and adipose tissue have a reduced ability to take up and utilize glucose, leading to an increased reliance on fatty acid oxidation for energy. This can lead to an overload of the mitochondrial beta-oxidation pathway and the accumulation of incomplete oxidation products, including various acylcarnitines. Elevated this compound in T2DM can be a marker of this metabolic inflexibility and mitochondrial stress. mdpi.com

Obesity: Obesity is a major risk factor for T2DM and cardiovascular disease and is characterized by an excess of adipose tissue. nih.govcdc.gov This excess fat storage leads to increased release of free fatty acids into the circulation, which can overwhelm the oxidative capacity of organs like the liver and muscle. nih.gov Consequently, acylcarnitine levels, including this compound, may be elevated in individuals with obesity, reflecting this systemic lipid overload. mdpi.com

Cardiovascular Conditions: Cardiovascular diseases (CVDs) are a group of disorders affecting the heart and blood vessels. who.intworld-heart-federation.org The link between altered fatty acid metabolism and CVD is well-established. nih.gov In conditions like heart failure, the heart's energy metabolism shifts towards a greater reliance on fatty acids. Similar to other metabolic disorders, if this increased fatty acid flux is not matched by complete oxidation, it can lead to the accumulation of potentially toxic lipid intermediates and acylcarnitines within the heart muscle, contributing to cardiac dysfunction. uhhospitals.org

Macular Degeneration: Age-related macular degeneration (AMD) is a leading cause of vision loss in older adults and involves damage to the macula of the retina. aao.orgwikipedia.org While the exact mechanisms are still being elucidated, metabolic dysfunction is thought to play a role. The retina is a highly metabolically active tissue, and disruptions in energy metabolism, including fatty acid oxidation, could contribute to the cellular stress and damage seen in AMD. asrs.orgclevelandclinic.org Further research is needed to clarify the specific role of this compound in the pathogenesis of macular degeneration.

ConditionAssociation with this compoundUnderlying Biochemical Mechanism
Type 2 Diabetes Mellitus Often elevatedInsulin resistance leads to increased fatty acid oxidation and incomplete metabolism. mdpi.com
Obesity Can be elevatedIncreased circulating free fatty acids from excess adipose tissue overwhelm mitochondrial capacity. nih.govmdpi.com
Cardiovascular Conditions May be altered in conditions like heart failureShift in cardiac energy metabolism towards fatty acids can lead to incomplete oxidation. nih.gov
Macular Degeneration Potential associationDisrupted energy metabolism in the highly active retina may involve altered fatty acid oxidation. asrs.org

This compound Dynamics in Response to Specific Physiological Stressors and Environmental Cues

The levels of this compound and other acylcarnitines are not static but can change in response to various physiological stressors and environmental cues that impact energy metabolism.

Fasting and Exercise: During periods of fasting or prolonged exercise, the body shifts from carbohydrate to fat metabolism to meet its energy demands. This results in increased mobilization of fatty acids from adipose tissue and their subsequent uptake and oxidation by tissues like the liver and muscle. This increased flux through the beta-oxidation pathway can lead to transient increases in acylcarnitine levels, including this compound, as the system adapts to the higher workload.

Acute and Chronic Stress: Physiological stress, whether from illness, injury, or psychological factors, triggers a "fight-or-flight" response mediated by hormones like cortisol and catecholamines. nih.govnih.govmedicalnewstoday.com This response mobilizes energy stores, including fats, to prepare the body for immediate action. ebsco.com This can lead to increased fatty acid oxidation and potential alterations in acylcarnitine profiles. Chronic stress can lead to sustained elevations in stress hormones, which may contribute to the metabolic dysregulation seen in conditions like obesity and T2DM, and thus could be associated with altered this compound levels. clevelandclinic.org

Dietary Changes: The composition of the diet can also influence acylcarnitine profiles. A high-fat diet, for example, increases the substrate load for fatty acid oxidation and can lead to elevated levels of various acylcarnitines if the oxidative capacity of the mitochondria is exceeded.

The dynamic nature of this compound levels in response to these stressors highlights its role as a sensitive indicator of the body's metabolic state and its ability to adapt to changing energy demands.

Stressor/CuePhysiological ResponseImpact on this compound
Fasting/Exercise Increased reliance on fatty acid oxidation for energy.Transient increase reflecting higher fatty acid flux.
Acute Stress Mobilization of energy stores, including fats. nih.govPotential for short-term fluctuations.
Chronic Stress Sustained hormonal changes affecting metabolism. clevelandclinic.orgMay contribute to elevations seen in metabolic disorders.
High-Fat Diet Increased substrate for fatty acid oxidation.Can lead to elevated levels if mitochondrial capacity is exceeded.

Future Directions and Emerging Research Avenues for O Valeroylcarnitine

Elucidation of Novel Regulatory Networks and Signaling Pathways Involving O-valeroylcarnitine

While the primary role of acylcarnitines in energy metabolism is well-documented, their function as signaling molecules is an emerging area of intense investigation. metwarebio.com Future research on this compound will likely focus on uncovering its specific roles within the complex web of cellular communication.

Studies have already shown that certain acylcarnitines can activate key inflammatory signaling pathways. nih.govphysiology.org For instance, long-chain acylcarnitines have been found to activate NF-κB, a critical transcription factor in inflammatory responses, and to stimulate the phosphorylation of JNK and ERK, which are central mediators of cellular stress and inflammation. nih.govphysiology.org These findings support a potential pro-inflammatory role for some acylcarnitines. nih.gov A key future direction will be to determine if this compound, a medium-chain acylcarnitine, exerts similar or distinct effects on these pathways.

Furthermore, genome-wide association studies (GWAS) have begun to identify novel genetic loci that regulate the circulating levels of various acylcarnitines. health-atlas.deplos.org This integration of genetic and metabolic data provides powerful new insights into the regulation of metabolic homeostasis. plos.org For example, specific gene variants have been linked to the concentrations of total acylcarnitine and individual species like propionylcarnitine (B99956) and stearoylcarnitine. health-atlas.de A critical avenue for future research will be to perform similar analyses to identify the genetic determinants of this compound levels, which could reveal new regulatory enzymes, transporters, or receptors involved in its specific metabolic network.

Table 1: Examples of Signaling Pathways Influenced by Acylcarnitines and Potential Research Questions for this compound

Signaling Pathway/Regulatory ElementObserved Effect of Other AcylcarnitinesPotential Future Research for this compound
NF-κB Pathway Long-chain acylcarnitines can activate NF-κB, promoting inflammation. nih.govDoes this compound activate or inhibit NF-κB signaling, and what are the downstream consequences?
MAPK Pathway (JNK, ERK) L-C14 carnitine induces phosphorylation of JNK and ERK. physiology.orgWhat is the specific impact of this compound on the phosphorylation status and activity of JNK and ERK?
Genetic Regulators (e.g., SLC22A16, JAM3) Genetic variants in these genes are associated with levels of total and long-chain acylcarnitines. health-atlas.deplos.orgAre there specific single nucleotide polymorphisms (SNPs) in these or other genes that regulate this compound concentrations?
Receptor-Mediated Signaling Pro-inflammatory responses to acylcarnitines are dependent on the adaptor molecule MyD88, suggesting receptor involvement. nih.govWhich specific pattern recognition receptors (PRRs) or other cell surface receptors does this compound interact with?

Development of Advanced Methodologies for Spatiotemporal Analysis of this compound Flux and Distribution

Understanding the precise location and movement of metabolites within tissues and cells is crucial for deciphering their biological function. While traditional methods like liquid chromatography-mass spectrometry (LC-MS) provide quantitative data on metabolite levels in bulk tissue homogenates, they lose the critical spatial context. nih.govthno.org

A significant future direction is the application of advanced imaging techniques to study this compound. Mass Spectrometry Imaging (MSI), particularly MALDI-MSI, is a powerful tool for visualizing the spatial distribution of metabolites directly in tissue sections. nih.gov This technique has been successfully used to map the distribution of L-carnitine and other acylcarnitines in heterogeneous tissues like breast cancer, revealing distinct metabolic reprogramming in tumor versus normal tissue. nih.govthno.org Applying MSI to this compound could reveal its specific localization in different cell types or microenvironments within an organ, providing clues to its localized functions.

Beyond static spatial mapping, the temporal dynamics—or metabolic flux—of this compound are of great interest. Metabolic flux analysis (MFA), often using stable isotope tracers like ¹³C, allows for the quantitative measurement of the rate of metabolic reactions. rsc.orgnih.gov While MFA has been extensively applied to central carbon metabolism, its use for specific acylcarnitine pathways is less common but holds immense potential. nih.gov Future studies could use ¹³C-labeled valeric acid or carnitine to trace the synthesis, transport, and catabolism of this compound in real-time under various physiological and pathological conditions. Such studies would provide a dynamic view of its metabolic flux, complementing the spatial data from MSI.

Table 2: Advanced Methodologies for Future this compound Research

MethodologyPrinciplePotential Application for this compound
Mass Spectrometry Imaging (MSI) Label-free technique that measures the abundance and distribution of molecules in tissue sections. nih.govVisualize the precise location of this compound within complex tissues (e.g., brain, liver, tumor microenvironment).
¹³C-Metabolic Flux Analysis (MFA) Uses stable isotope tracers to quantify the rate of metabolic pathways in living systems. rsc.orgDetermine the rates of this compound synthesis and breakdown in response to diet, exercise, or disease.
Retention Time (RT) Prediction Modeling Uses quantitative structure-retention relationships to predict the chromatographic behavior of metabolites without authentic standards. acs.orgresearchgate.netImprove the identification and large-scale analysis of this compound and its isomers in complex biological samples. acs.org
UPLC-MS/MS High-throughput method for quantifying hundreds of acylcarnitines in various biological matrices. xjtu.edu.cnEnable rapid and sensitive quantification of this compound in large-scale clinical or population studies.

Integration of this compound Data into Systems Biology Frameworks for Predictive Metabolic Modeling

Systems biology utilizes mathematical models to analyze large datasets and simulate the behavior of complex biological systems. nih.gov As high-throughput technologies generate vast amounts of metabolomic data, including profiles of numerous acylcarnitines, there is a growing opportunity to integrate this information into predictive models for health and disease. mdpi.com

A key future direction is the incorporation of this compound data into genome-scale metabolic models (GEMs). physiology.org These models provide a mathematical representation of all known metabolic reactions in an organism and can be used to simulate metabolic fluxes under different conditions. wikipedia.org By constraining these models with experimentally measured levels of this compound and other metabolites, researchers can predict how metabolic pathways will shift in response to genetic or environmental perturbations.

Furthermore, acylcarnitine profiles are proving to be powerful biomarkers for disease prediction. Studies have shown that panels of acylcarnitines can significantly improve the ability to predict the future development of type 2 diabetes, beyond what is possible with conventional risk factors. diabetesjournals.org Similarly, specific acylcarnitines, like acetylcarnitine, have been identified as robust predictors of mortality in conditions such as septic shock. medrxiv.org Future research should focus on evaluating the predictive power of this compound, both alone and as part of a larger biomarker panel, for various metabolic and inflammatory diseases. This involves developing and validating predictive models in large, prospective population studies. diabetesjournals.org

Table 3: Applications of this compound in Predictive Modeling

Modeling ApproachObjectivePotential Role of this compound Data
Genome-Scale Metabolic Models (GEMs) Simulate and predict metabolic fluxes throughout the entire metabolic network. wikipedia.orgServe as an experimental constraint to improve the accuracy of model predictions regarding fatty acid and amino acid metabolism.
Disease Risk Prediction Identify individuals at high risk for developing future diseases like type 2 diabetes. diabetesjournals.orgInclude this compound in metabolite panels to enhance the predictive accuracy for metabolic disorders.
Pharmacometabolomics Predict an individual's response to drug treatment. mdpi.comInvestigate if baseline this compound levels or its change in response to therapy can predict treatment efficacy or adverse effects.
Dynamic Biomarker Modeling Characterize the kinetic patterns of metabolites in response to a stimulus, such as exercise. plos.orgClassify the kinetic signature of this compound to understand its role in acute metabolic adaptation.

Exploration of this compound's Role in Untapped Biological Systems and Processes, including Microbiome-Host Interactions

The influence of the gut microbiome on host metabolism is a frontier in biomedical research. nih.gov The bidirectional interaction, where host metabolites affect the microbiome and microbial metabolites affect the host, is crucial for maintaining health. mdpi.com Acylcarnitines are emerging as important molecules in this cross-talk.

Recent groundbreaking research has shown that host-secreted acylcarnitines can directly mediate symbiotic relationships. For example, macrocyclic acylcarnitines secreted by tree frogs are used as a primary carbon and nitrogen source by beneficial Pseudomonas bacteria on their skin, highlighting a co-opted nutritional role for these metabolites. nih.gov In mammals, gut microbiota can influence the synthesis and absorption of acylcarnitines, which in turn are linked to host lipid metabolism. asm.org Some gut bacteria can directly metabolize carnitine and short-chain acylcarnitines. mdpi.com For instance, species like Pseudomonas aeruginosa can utilize certain acylcarnitines as their sole source of carbon and nitrogen. mdpi.com

This opens up a fascinating and previously untapped area for this compound research. Future studies must investigate whether this compound is produced or consumed by specific members of the human gut microbiota. It will be critical to determine if this compound levels influence microbial community structure or if, conversely, gut dysbiosis alters host this compound metabolism. mdpi.com Exploring these interactions could reveal novel mechanisms by which the microbiome influences host metabolic health and could lead to new strategies, potentially involving probiotics or prebiotics, to modulate host metabolism through the acylcarnitine-microbiome axis.

Table 4: Known and Potential Interactions Between Acylcarnitines and Microbiota

Interacting EntityType of InteractionPotential Relevance for this compound
Pseudomonas sp. Bacteria on frog skin utilize host-secreted acylcarnitines as a nutrient source. nih.govCould specific gut or skin microbes utilize this compound as a growth substrate?
Ileibacterium and Bifidobacterium Abundance is positively associated with acylcarnitine synthesis in the context of estrogen and lipid metabolism in mice. asm.orgDoes the abundance of these or other bacteria correlate with this compound levels in the gut?
Bacillus subtilis and Pseudomonas aeruginosa Can hydrolyze short-chain acylcarnitines. mdpi.comIs this compound a substrate for hydrolases produced by common human gut bacteria?
Host Intestinal Cells Bacterial products (e.g., LPS) can stimulate the expression of the carnitine transporter OCTN2, increasing carnitine/acylcarnitine uptake. asm.orgHow do microbial signals from the gut lumen regulate the transport and metabolism of this compound in intestinal epithelial cells?

Q & A

Q. What in silico tools can predict this compound’s interactions with mitochondrial enzymes?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to model this compound’s binding to CPT2 (carnitine palmitoyltransferase 2). Validate predictions with surface plasmon resonance (SPR) assays using recombinant CPT2. Compare kinetic parameters (Km, Vmax) with palmitoylcarnitine to assess substrate specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.